2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid
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Overview
Description
2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid is a complex organic compound with a molecular weight of 466.53 g/mol . It is characterized by the presence of a furan ring, a pyrrolidine ring, and fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized by reacting a suitable amine with a carbonyl compound under controlled conditions.
Introduction of Protecting Groups: The tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups are introduced to protect the amine functionalities during subsequent reactions.
Coupling with Furan-3-carboxylic Acid: The protected pyrrolidine derivative is then coupled with furan-3-carboxylic acid using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, alcohols, and oxidized furan compounds .
Scientific Research Applications
2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of complex peptides due to its protected amine groups.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The protecting groups (Boc and Fmoc) are cleaved under specific conditions, revealing the active amine functionalities that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- (2S,4R)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of 2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid lies in its combination of a furan ring with a protected pyrrolidine ring, making it a versatile intermediate in organic synthesis and peptide chemistry .
Properties
Molecular Formula |
C30H32N2O7 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C30H32N2O7/c1-30(2,3)39-28(35)31-14-12-19(16-31)32(17-26-24(27(33)34)13-15-37-26)29(36)38-18-25-22-10-6-4-8-20(22)21-9-5-7-11-23(21)25/h4-11,13,15,19,25H,12,14,16-18H2,1-3H3,(H,33,34) |
InChI Key |
CIDFDOBOTSCMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC2=C(C=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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